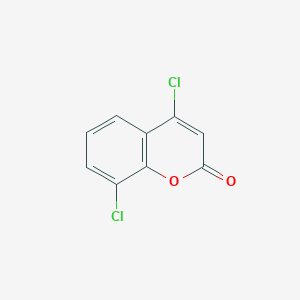
4,8-Dichlorocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichlorocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals, cosmetics, and agrochemicals. This compound, specifically, is characterized by the presence of chlorine atoms at the 4 and 8 positions of the coumarin ring, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichlorocoumarin typically involves the chlorination of coumarin derivatives. One common method is the direct chlorination of 4-hydroxycoumarin using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dichlorocoumarin can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace chlorine atoms with methoxy or hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the coumarin ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the coumarin ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or hydroxyl derivatives, while oxidation can produce quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4,8-Dichlorocoumarin has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4,8-Dichlorocoumarin involves its interaction with specific molecular targets and pathways. The chlorine atoms can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: A precursor to many coumarin derivatives, known for its anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with significant biological activities.
4-Chlorocoumarin: Similar to 4,8-Dichlorocoumarin but with only one chlorine atom, affecting its reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other coumarin derivatives. This dual chlorination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Eigenschaften
Molekularformel |
C9H4Cl2O2 |
|---|---|
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
4,8-dichlorochromen-2-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H |
InChI-Schlüssel |
VJLQCLCAIFNHSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


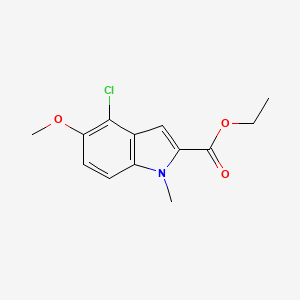

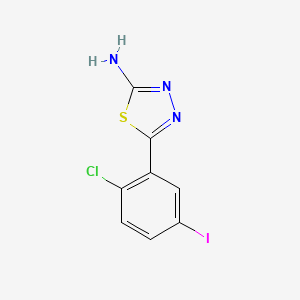
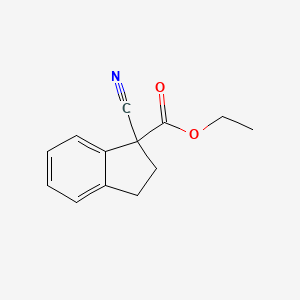
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
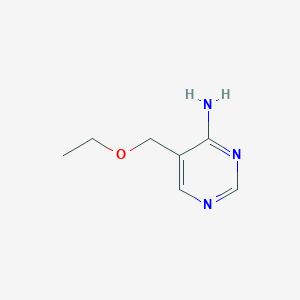

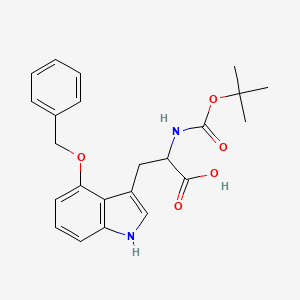
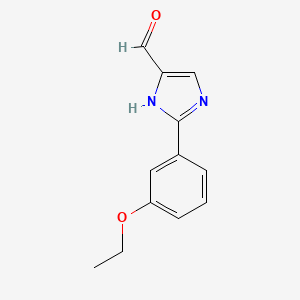
![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
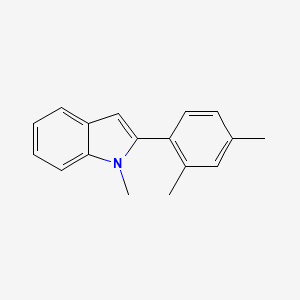
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)

